molecular formula C10H12O4 B8323714 5-(2-Methoxy-ethoxy)benzo[1,3]dioxole

5-(2-Methoxy-ethoxy)benzo[1,3]dioxole

Cat. No. B8323714
M. Wt: 196.20 g/mol
InChI Key: KASBPNUXIVUGJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08445501B2

Procedure details

Starting from commercially available 1-bromo-2-methoxy-ethane and sesamol the title compound is obtained as colorless oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][O:4][CH3:5].[CH2:6]1[O:10][C:9]2[CH:11]=[C:12]([OH:15])[CH:13]=[CH:14][C:8]=2[O:7]1>>[CH3:5][O:4][CH2:3][CH2:2][O:15][C:12]1[CH:13]=[CH:14][C:8]2[O:7][CH2:6][O:10][C:9]=2[CH:11]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCOC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1OC2=C(O1)C=C(C=C2)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COCCOC1=CC2=C(OCO2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.